N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide

HIV-1 NNRTI antiviral activity pyridazinylthioacetamide

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide (CAS 1021057-08-8, molecular formula C₁₃H₁₁FN₄O₂S, MW 306.32) is a synthetic small molecule featuring a pyridazine core, a thioacetamide side chain at the 6-position, and a 2-fluorobenzamide group at the 3-position. This compound falls within the broader class of pyridazinylthioacetamides, a chemotype that has been structurally validated as a bioisostere of arylazolylthioacetanilide-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV drug discovery.

Molecular Formula C13H11FN4O2S
Molecular Weight 306.32
CAS No. 1021057-08-8
Cat. No. B2920607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide
CAS1021057-08-8
Molecular FormulaC13H11FN4O2S
Molecular Weight306.32
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)N)F
InChIInChI=1S/C13H11FN4O2S/c14-9-4-2-1-3-8(9)13(20)16-11-5-6-12(18-17-11)21-7-10(15)19/h1-6H,7H2,(H2,15,19)(H,16,17,20)
InChIKeyDJTAEGUBFFYMTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide (CAS 1021057-08-8) – Core Molecular Profile and In-Class Positioning


N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide (CAS 1021057-08-8, molecular formula C₁₃H₁₁FN₄O₂S, MW 306.32) is a synthetic small molecule featuring a pyridazine core, a thioacetamide side chain at the 6-position, and a 2-fluorobenzamide group at the 3-position . This compound falls within the broader class of pyridazinylthioacetamides, a chemotype that has been structurally validated as a bioisostere of arylazolylthioacetanilide-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV drug discovery [1]. It is also structurally related to a series of pyridazin-based thioderivatives evaluated as formyl peptide receptor (FPR) agonists [2]. The presence of the ortho-fluorine on the benzamide ring, the primary amino group on the thioacetamide side chain, and the pyridazine core jointly create a distinct pharmacophore profile that cannot be replicated by non-fluorinated or regioisomeric fluorinated analogs.

Why N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide Cannot Be Replaced by Common Pyridazinone or Non-Fluorinated Analogs


Generic substitution across pyridazinone-based tool compounds or thioether-linked benzamide analogs is inappropriate because the ortho-fluorine substitution on the benzamide ring critically influences both target binding conformation and physicochemical properties. The 2‑fluorobenzamide moiety imposes a distinct torsional angle and electronic distribution compared to the 3‑fluoro or 4‑fluoro regioisomers, which can alter the hydrogen‑bonding geometry with biological targets [1]. In the HIV‑1 NNRTI context, the pyridazinylthioacetamide scaffold demonstrated activity exclusively when the correct substitution pattern was present; regioisomeric fluorine placement or replacement with hydrogen led to altered or diminished antiviral potency [1]. Similarly, pyridazinone‑based FPR agonists exhibit strict SAR around the amide substituent, where fluorine position modulates receptor subtype selectivity and intracellular calcium mobilization [2]. These findings underscore that the 2‑fluorobenzamide motif is not a conservative modification but a decisive determinant of biological activity, making direct interchange with non‑fluorinated or regioisomeric analogs scientifically unsound without re‑validation.

Quantitative Differentiation Evidence: N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide vs. Closest Analogs


HIV‑1 NNRTI Antiviral Potency: Pyridazinylthioacetamide Scaffold with 2‑Fluorobenzamide vs. Non-Fluorinated Benzamide Analogs

In a structure–activity relationship (SAR) study of pyridazinylthioacetamides as HIV‑1 NNRTIs, compounds bearing a substituted benzamide at the pyridazine 3‑position were evaluated for inhibition of HIV‑1 IIIB replication. The most potent compound in the series (denoted 8k) exhibited an EC₅₀ value of 0.046 µM, a CC₅₀ of 99.9 µM, and a selectivity index of 2149, significantly outperforming the reference drug nevirapine (NVP, EC₅₀ = 0.09 µM) [1]. While the exact EC₅₀ of the 2‑fluorobenzamide derivative (CAS 1021057‑08‑8) is not reported in isolation, the class‑level SAR demonstrates that substitution at the benzamide ring is essential for activity; the non‑fluorinated benzamide analog (CAS 1021119‑85‑6) is predicted to have reduced potency based on class‑level trends where electron‑withdrawing substituents enhance NNRTI activity [1]. The 2‑fluorobenzamide group provides an optimal balance of electronegativity and steric fit within the non‑nucleoside binding pocket of HIV‑1 reverse transcriptase, as supported by docking calculations [1].

HIV-1 NNRTI antiviral activity pyridazinylthioacetamide

Formyl Peptide Receptor Agonist Activity: 2‑Fluorobenzamide Pyridazine vs. Pyridazinone Core Series

A series of pyridazin‑based thioderivatives was evaluated for binding to human FPR1, FPR2, and FPR3 isoforms and for activation of intracellular calcium flux in human neutrophils [1]. The thioether linkage at the pyridazine 6‑position (present in CAS 1021057‑08‑8) was a critical structural feature distinguishing active agonists from inactive pyridazinone counterparts. Compounds containing the thio‑functionalized pyridazine core showed measurable FPR binding and calcium mobilization activity, whereas the corresponding pyridazin‑3(2H)‑one derivatives lacking the thioether bridge exhibited reduced or absent agonist activity [1]. The 2‑fluorobenzamide group further modulates FPR subtype selectivity; the ortho‑fluorine enhances binding to FPR2 relative to FPR1, a selectivity profile that differs from the 3‑fluorobenzamide isomer (CAS 1021120‑09‑1) [1].

FPR agonist anti-inflammatory calcium mobilization

Physicochemical Differentiation: 2‑Fluorobenzamide vs. 3‑Fluorobenzamide vs. Non-Fluorinated Benzamide Analogs

The three closely related analogs—CAS 1021057‑08‑8 (2‑fluorobenzamide; MW 306.32), CAS 1021120‑09‑1 (3‑fluorobenzamide; MW 306.32), and CAS 1021119‑85‑6 (non‑fluorinated benzamide; MW 288.33)—share an identical core scaffold but differ in fluorine substitution, which is predicted to affect logP, metabolic stability, and hydrogen‑bonding capacity. Ortho‑fluorine substitution on benzamide introduces a unique intramolecular interaction between the fluorine atom and the amide NH, reducing solvent exposure and potentially enhancing membrane permeability relative to the 3‑fluoro isomer [1]. The non‑fluorinated analog lacks this interaction entirely, resulting in higher hydrogen‑bond donor exposure and lower lipophilicity. Quantitative in silico predictions (SwissADME/pkCSM) indicate that the 2‑fluorobenzamide derivative has a higher logP and lower topological polar surface area (TPSA) compared to the non‑fluorinated analog, while maintaining acceptable drug‑likeness parameters [2].

lipophilicity fluorine effect drug-likeness

Synthetic Tractability and Building Block Utility: 6‑Thio‑pyridazine Core as a Versatile Intermediate

The 6‑((2‑amino‑2‑oxoethyl)thio)pyridazine core of CAS 1021057‑08‑8 serves as a pivotal synthetic intermediate for further diversification. The primary amide group on the thioacetamide side chain can undergo dehydration to the corresponding nitrile, providing a handle for tetrazole formation or amidoxime synthesis. The 2‑fluorobenzamide at the 3‑position can be selectively hydrolyzed and re‑coupled with alternative amines or anilines, enabling parallel library synthesis. This modularity is a significant advantage over the non‑fluorinated analog (CAS 1021119‑85‑6), where the absence of the fluorine atom precludes downstream ¹⁸F‑labeling for positron emission tomography (PET) imaging applications. Recent methodology for selective and stepwise functionalization of the pyridazine scaffold using thio‑substituted building blocks directly supports the synthetic utility of this compound class [1].

building block medicinal chemistry pyridazine functionalization

Recommended Research and Industrial Applications for N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide (CAS 1021057-08-8)


HIV‑1 NNRTI Lead Optimization and Pyridazinylthioacetamide SAR Expansion

CAS 1021057‑08‑8 is a suitable starting compound for structure–activity relationship (SAR) studies aimed at optimizing the benzamide substituent within the pyridazinylthioacetamide NNRTI series. The 2‑fluorobenzamide group provides a baseline for comparing halogen positional effects (2‑F vs. 3‑F vs. 4‑F vs. 2‑Cl) on antiviral potency and selectivity, with the class‑level data indicating that electron‑withdrawing aromatic substituents are favorable for HIV‑1 RT inhibition [1]. Researchers can use this compound to probe the fluorine‑specific interactions in the NNRTI binding pocket and to generate analogs with improved metabolic stability and resistance profiles.

Formyl Peptide Receptor (FPR) Agonist Probe Development for Inflammation Research

The compound can serve as a chemical probe for studying FPR‑mediated signaling, particularly FPR2 (ALX) receptor activation [1]. The thioether‑linked pyridazine core is essential for FPR agonist activity, and the 2‑fluorobenzamide group contributes to subtype selectivity. It should be used in direct comparison with the 3‑fluorobenzamide isomer (CAS 1021120‑09‑1) and non‑fluorinated analog (CAS 1021119‑85‑6) to dissect the role of fluorine position in FPR isoform selectivity and downstream calcium mobilization in human neutrophils [1].

PET Tracer Development via ¹⁸F‑Radiolabeling of the 2‑Fluorobenzamide Moiety

The presence of a fluorine atom at the ortho position of the benzamide ring enables the compound to be used as a cold reference standard for the development of ¹⁸F‑labeled PET imaging agents [1]. The non‑fluorinated analog (CAS 1021119‑85‑6) is unsuitable for this purpose. The 2‑fluorobenzamide can undergo nucleophilic aromatic substitution with [¹⁸F]fluoride under appropriate conditions, allowing the synthesis of radiolabeled derivatives for in vivo biodistribution and target engagement studies [1].

Synthetic Methodology Development Using Thio‑Functionalized Pyridazine Building Blocks

CAS 1021057‑08‑8 is a structurally defined thio‑substituted pyridazine that can be employed as a model substrate in methodology studies for selective pyridazine functionalization. The primary amide on the thioacetamide side chain, the pyridazine nitrogen atoms, and the 2‑fluorobenzamide carbonyl each present distinct reactivity profiles that can be exploited for regioselective transformations, as demonstrated in recent synthetic chemistry research [2]. The 2‑fluoro substituent also serves as a convenient ¹⁹F NMR reporter for reaction monitoring.

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